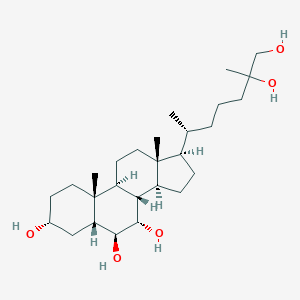
alpha-Trichechol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Trichechol, also known as this compound, is a useful research compound. Its molecular formula is C27H48O5 and its molecular weight is 452.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C27 bile acids, alcohols, and derivatives [ST0403]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Alpha-Trichechol is characterized by its unique structural configuration, which includes hydroxyl groups that contribute to its biological activity. The compound is part of a broader class of bile acids and triterpenoids, known for their diverse chemical properties and physiological roles.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, making it a candidate for therapeutic interventions in conditions such as arthritis and other inflammatory diseases. For instance, a study highlighted its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in vivo .
Antioxidant Activity
This compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a pivotal role. Experimental models have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative damage in neuronal cells .
Cancer Therapeutics
The compound has been explored for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells. Research indicates that this compound can activate specific signaling pathways that lead to programmed cell death in malignant cells while sparing normal cells . This selectivity makes it a promising candidate for targeted cancer therapies.
Synergistic Effects with Other Compounds
Case studies have indicated that this compound may exhibit synergistic effects when combined with other pharmacological agents. For example, its combination with established anti-cancer drugs has been shown to enhance therapeutic efficacy and reduce side effects . This synergy could lead to new combination therapies that improve patient outcomes.
Data Tables and Case Studies
Case Study: Cancer Treatment
A notable case study involved the application of this compound in a preclinical model of breast cancer. The study reported significant tumor reduction when administered alongside traditional chemotherapy agents. The results suggested that this compound not only enhanced the efficacy of chemotherapy but also reduced associated toxicity, highlighting its potential as an adjunct therapy .
Propiedades
Número CAS |
114882-48-3 |
|---|---|
Fórmula molecular |
C27H48O5 |
Peso molecular |
452.7 g/mol |
Nombre IUPAC |
(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,7-triol |
InChI |
InChI=1S/C27H48O5/c1-16(6-5-11-25(2,32)15-28)18-7-8-19-22-20(10-13-26(18,19)3)27(4)12-9-17(29)14-21(27)23(30)24(22)31/h16-24,28-32H,5-15H2,1-4H3/t16-,17-,18-,19+,20+,21+,22+,23+,24+,25?,26-,27-/m1/s1 |
Clave InChI |
WLAXYIXLDQTVJE-JGXBBTQFSA-N |
SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
SMILES isomérico |
C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES canónico |
CC(CCCC(C)(CO)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Sinónimos |
alpha-trichechol cholestane-3,6,7,25,26-pentol trichechol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















